molecular formula C16H16N2O2S B8728019 3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one CAS No. 923586-07-6

3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one

Cat. No.: B8728019
CAS No.: 923586-07-6
M. Wt: 300.4 g/mol
InChI Key: BZGFYANHIXDBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Thiazole Ring Introduction: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring, leading to the formation of various derivatives.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are often explored for their enhanced biological activities.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: Researchers use this compound to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: It is investigated for its potential use in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of the isoquinoline core, thiazole ring, and methoxy group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

923586-07-6

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

6-methoxy-3-(4-propan-2-yl-1,3-thiazol-2-yl)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H16N2O2S/c1-9(2)14-8-21-16(18-14)13-7-10-6-11(20-3)4-5-12(10)15(19)17-13/h4-9H,1-3H3,(H,17,19)

InChI Key

BZGFYANHIXDBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2=CC3=C(C=CC(=C3)OC)C(=O)N2

Origin of Product

United States

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